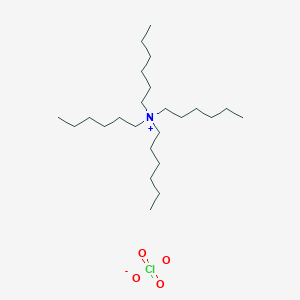

Tetra-n-hexylammonium perchlorate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Tetra-n-hexylammonium perchlorate is a quaternary ammonium salt with the molecular formula and a molecular weight of approximately 454.13 g/mol. It is characterized by a bulky hexyl group attached to the nitrogen atom, which contributes to its unique properties. This compound is classified as a strong oxidizer and is considered hazardous, requiring careful handling and storage away from combustible materials .

The compound is typically encountered in a solid state and is soluble in polar organic solvents, which makes it useful in various chemical applications. Its stability under normal conditions makes it an attractive candidate for research and industrial applications.

THEAP is a hazardous material due to several factors:

- Toxicity: THEAP can be toxic upon ingestion, inhalation, or skin contact.

- Flammability: THEAP is combustible and can contribute to fires.

- Reactivity: THEAP can decompose violently at high temperatures, releasing toxic gases.

Ionic Liquids and Electrolytes

THEAP's bulky organic cation contributes to the formation of ionic liquids with several desirable characteristics. Ionic liquids are salts in a liquid state at room temperature and possess unique properties like high thermal stability, wide electrochemical window, and non-flammability PubChem, Tetrahexylammonium perchlorate: . Researchers utilize THEAP-based ionic liquids in various applications, including:

- Electrolytes in Dye-Sensitized Solar Cells (DSSCs): THEAP's ionic liquid can act as an electrolyte in DSSCs, a type of solar cell known for its efficiency in converting sunlight into electricity ScienceDirect, Application of ionic liquids in dye-sensitized solar cells.

- Electrochemical Studies: THEAP's ionic liquids find use in fundamental electrochemical studies due to their ability to dissolve a wide range of electroactive species ScienceDirect, Task-specific ionic liquids for electrochemical applications.

Material Science Applications

THEAP's properties make it a useful component in specific material science applications. Here are two examples:

- Preparation of Nanomaterials: Researchers can utilize THEAP to prepare various nanomaterials, including nanoparticles and nanostructured films. THEAP's ability to form complexes with specific precursors allows for controlled growth of these materials National Center for Biotechnology Information, Template-directed syntheses of metal nanoparticles using quaternary ammonium salts: .

- Flame Retardants: Due to the presence of the perchlorate anion, THEAP exhibits some flame retardant properties. Researchers are exploring its potential use in developing new flame retardant materials American Chemical Society, Flame Retardant Efficiency of Tetraalkyl Ammonium Perchlorates.

In aqueous solutions, it may dissociate into tetra-n-hexylammonium cations and perchlorate anions, which can further participate in ion-exchange reactions or complexation with other ions present in the solution .

Tetra-n-hexylammonium perchlorate can be synthesized through several methods:

- Ion Exchange Reaction: This method involves the reaction of hexylamine with perchloric acid:

- Direct Quaternization: Hexyl bromide or hexyl chloride can react with a tertiary amine (like triethylamine) in the presence of perchloric acid to yield tetra-n-hexylammonium perchlorate.

- Electrochemical Synthesis: An electrochemical method may also be employed where hexylamine is oxidized in an electrolytic cell to form the corresponding ammonium salt .

Tetra-n-hexylammonium perchlorate has several applications, including:

- Electrolytes in Electrochemical Cells: Due to its ionic nature, it can be used as an electrolyte in batteries and fuel cells.

- Phase Transfer Catalyst: It facilitates reactions between immiscible phases, making it useful in organic synthesis.

- Analytical Chemistry: It serves as a reagent for various analytical techniques due to its ability to form complexes with different ions .

Interaction studies involving tetra-n-hexylammonium perchlorate primarily focus on its behavior in solution and its interactions with other ions or compounds. Studies have shown that it can effectively participate in ion-exchange processes, influencing the solubility and reactivity of various substances in mixed solvent systems. Its role as a phase transfer catalyst has also been explored, highlighting its effectiveness in facilitating reactions between organic and aqueous phases .

Tetra-n-hexylammonium perchlorate shares similarities with other quaternary ammonium salts but possesses unique features due to its specific alkyl chain length and the presence of the perchlorate ion. Below is a comparison with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetra-n-butylammonium perchlorate | C16H36ClNO4 | Shorter alkyl chain; more soluble in water |

| Tetra-n-octylammonium perchlorate | C32H70ClNO4 | Longer alkyl chain; increased hydrophobicity |

| Tetraethylammonium bromide | C8H20BrN | Bromide instead of perchlorate; less oxidizing |

Tetra-n-hexylammonium perchlorate stands out due to its balance between hydrophobic characteristics from the hexyl groups and ionic properties from the perchlorate ion, making it versatile for various applications .

Chemical Nomenclature and Identification

Tetra-n-hexylammonium perchlorate represents a quaternary ammonium salt characterized by its distinctive molecular architecture and well-defined chemical identity [1] [2]. The compound is systematically named as 1-hexanaminium, N,N,N-trihexyl-, perchlorate, reflecting its structural composition of four n-hexyl chains attached to a central nitrogen atom paired with a perchlorate anion [3] [4]. The chemical is registered under the Chemical Abstracts Service number 4656-81-9 and carries the European Community number 225-095-8 [1] [2].

The molecular formula C24H52ClNO4 indicates the presence of 24 carbon atoms, 52 hydrogen atoms, one chlorine atom, one nitrogen atom, and four oxygen atoms, resulting in a molecular weight of 454.13 grams per mole [1] [2] [3]. The compound exists under various synonymous designations including tetrahexylammonium perchlorate, tetrahexylazanium perchlorate, and N,N,N-trihexylhexan-1-aminiumperchlorate [4] [10].

Table 1: Chemical Identity Parameters

| Property | Value |

|---|---|

| Chemical Name | Tetra-n-hexylammonium perchlorate [1] |

| Synonyms | Tetrahexylammonium perchlorate; Tetrahexylazanium perchlorate; 1-Hexanaminium, N,N,N-trihexyl-, perchlorate [4] |

| CAS Number | 4656-81-9 [1] [2] |

| Molecular Formula | C24H52ClNO4 [1] [2] [3] |

| Molecular Weight | 454.13 g/mol [1] [2] [3] |

| EINECS Number | 225-095-8 [2] [4] |

| MDL Number | MFCD00043185 [1] [2] |

| InChI Key | RLCKPGXHGKSGOS-UHFFFAOYSA-M [1] [2] |

| PubChem CID | 78388 [2] [4] |

Molecular Structure and Geometry

The molecular architecture of tetra-n-hexylammonium perchlorate consists of two distinct ionic components: the tetra-n-hexylammonium cation and the perchlorate anion [1] [18]. The cationic portion features a central nitrogen atom bonded to four n-hexyl chains in a tetrahedral arrangement, forming a quaternary ammonium structure [11] [14]. This configuration places the nitrogen atom at the center with sp3 hybridization, creating bond angles of approximately 109.5 degrees [14].

The perchlorate anion adopts a tetrahedral geometry with the chlorine atom at the center surrounded by four oxygen atoms [8] [15]. The perchlorate ion represents the highest oxidized form of chlorine, with the chlorine atom in a +7 oxidation state [8]. The tetrahedral arrangement of the perchlorate anion results in bond angles of approximately 109.5 degrees, consistent with sp3 hybridization around the central chlorine atom [15].

The complete molecular structure can be represented by the SMILES notation: [O-]Cl(=O)=O.CCCCCCN+(CCCCCC)CCCCCC, which illustrates the ionic nature of the compound with distinct cationic and anionic components [1] [2].

Table 2: Molecular Structure Components

| Component | Description |

|---|---|

| Cation | Tetra-n-hexylammonium [N(C6H13)4]+ [18] |

| Anion | Perchlorate [ClO4]- [8] |

| Cation Structure | Quaternary ammonium salt with four n-hexyl chains attached to a central nitrogen atom [11] [14] |

| Anion Structure | Tetrahedral arrangement of four oxygen atoms around a central chlorine atom [8] [15] |

| Bond Type | Ionic bond between the quaternary ammonium cation and perchlorate anion [18] |

| Molecular Geometry (Cation) | Tetrahedral arrangement around the central nitrogen atom [14] |

| Molecular Geometry (Anion) | Tetrahedral geometry with bond angles of approximately 109.5° [15] |

Physical Properties and Characteristics

Tetra-n-hexylammonium perchlorate manifests as a crystalline solid at ambient temperature, typically appearing as white powder or crystalline chunks [10] [21] [22]. The compound exhibits a melting point range of 103-105°C according to standard literature sources, though precise calorimetric studies have determined the fusion temperature to be 379.18 K (106.03°C) [20] [21] [22].

Comprehensive thermodynamic investigations have revealed multiple solid-state phase transitions occurring at specific temperatures [20]. These transitions provide insight into the molecular behavior and structural reorganization within the crystalline lattice as temperature increases [20] [23].

The compound demonstrates notable stability under standard conditions but requires careful handling due to its oxidizing properties [10] [22]. Solubility studies indicate that tetra-n-hexylammonium perchlorate dissolves readily in acetone, making this solvent suitable for purification procedures [22].

Table 3: Physical Properties

| Property | Value |

|---|---|

| Physical State | Solid [10] |

| Appearance | Crystalline white powder or chunks [10] [21] |

| Melting Point | 103-105°C (literature); 379.18 K (106.03°C) from calorimetry studies [20] [21] [22] |

| Stability | Stable. Strong oxidizer [10] [22] |

| Solubility | Soluble in acetone [22] |

Thermodynamic Properties and Phase Transitions

Detailed adiabatic calorimetry studies conducted on zone-refined tetra-n-hexylammonium perchlorate samples of 99.94% purity have provided comprehensive thermodynamic data [20]. These investigations identified four distinct thermal events: one fusion process and three solid-state phase transitions [20].

The fusion process occurs at 379.18 K with an associated enthalpy of 16,350 J/mol and entropy of 43.10 J/K·mol [20]. This process corresponds to ionic melting, representing the breakdown of the crystal lattice structure [20]. The highest-energy transition occurs at 333.57 K with an enthalpy of 22,990 J/mol and entropy of 68.93 J/K·mol, interpreted as the "melting" of the hexyl chains [20].

Two intermediate transitions occur at 367.51 K and 355.91 K with respective enthalpies of 2,658 J/mol and 5,839 J/mol [20]. These transitions are attributed to reorientation of the perchlorate anions within the crystal structure [20].

Table 4: Thermodynamic Transition Properties

| Transition | Temperature (K) | Enthalpy (J/mol) | Entropy (J/K·mol) |

|---|---|---|---|

| Fusion (Melting) | 379.18 [20] | 16,350 [20] | 43.10 [20] |

| Transition 1 | 367.51 [20] | 2,658 [20] | 7.24 [20] |

| Transition 2 | 355.91 [20] | 5,839 [20] | 16.42 [20] |

| Transition 3 | 333.57 [20] | 22,990 [20] | 68.93 [20] |

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy of tetra-n-hexylammonium perchlorate in its high-temperature solid phase reveals distinctive spectral features that provide insight into molecular dynamics [23]. High-resolution proton nuclear magnetic resonance spectra obtained between 364 and 379 K demonstrate four well-defined resonances corresponding to different proton environments within the molecule [23].

The observed resonances correspond to protons adjacent to the nitrogen atom, protons removed by one carbon from nitrogen, protons attached to three internal carbon atoms, and terminal methyl protons [23]. The existence of these well-resolved signals in the solid state indicates that the hydrocarbon chains exist in a state of free rotation, while the ammonium and perchlorate positions remain restricted to lattice points [23].

This spectroscopic behavior suggests that the high-temperature phase represents a special case of the plastic crystalline state, specifically an ionic plastic crystal [23]. The nuclear magnetic resonance findings provide evidence for the dynamic nature of the alkyl chains while maintaining the ionic lattice structure [23].

Table 5: Spectroscopic Data

| Spectroscopic Method | Characteristic Features |

|---|---|

| NMR (Proton) | Four well-defined resonances in high-temperature solid phase (364-379 K): protons adjacent to nitrogen, protons removed by one carbon, protons attached to three internal carbons, and terminal methyl protons [23] |

| Infrared Spectroscopy | Characteristic perchlorate vibrations [8] |

| Mass Spectrometry | Molecular ion peak at m/z 454 (theoretical) [1] [2] |

Research Applications and Scientific Utility

Tetra-n-hexylammonium perchlorate serves as a valuable research compound in various scientific applications, particularly in electrochemical studies and energy storage research [18]. The compound functions effectively as an electrolyte in electrochemical investigations due to its ionic nature and stability under operational conditions [18].

Research investigations have demonstrated the compound's utility in energy storage applications, specifically in batteries and supercapacitors where it exhibits high ionic conductivity, low viscosity, and electrochemical stability [18]. These properties make it suitable for fundamental research into ion transport mechanisms and electrochemical processes [18].

The compound also finds application in specialized research contexts requiring quaternary ammonium salts with specific chain lengths and counterions [11] [17]. Its well-defined structure and thermal properties make it valuable for studies of phase transitions and molecular dynamics in ionic systems [20] [23].

Table 6: Research Applications

| Application Area | Specific Use |

|---|---|

| Electrochemistry | Electrolyte in electrochemical studies [18] |

| Laboratory Research | Laboratory chemical for research purposes [1] |

| Energy Storage | Component in energy storage devices (batteries and supercapacitors) [18] |

Tetra-n-hexylammonium perchlorate is a quaternary ammonium salt with the molecular formula C₂₄H₅₂ClNO₄ [1] [2] [3]. The compound has a molecular weight of 454.13 grams per mole [1] [2] [3] and is identified by the Chemical Abstracts Service Registry Number 4656-81-9 [1] [2] [3]. The structure consists of a central nitrogen atom bonded to four hexyl chains (tetra-n-hexylammonium cation) paired with a perchlorate anion [1] [2] [3].

The compound is registered under the European Community number 225-095-8 [1] [2] [3] and has the International Union of Pure and Applied Chemistry standard InChI key RLCKPGXHGKSGOS-UHFFFAOYSA-M [1] [2] [3]. The exact mass of the compound is 453.358487 grams per mole [4].

Thermal Properties and Phase Transitions

Tetra-n-hexylammonium perchlorate exhibits remarkably complex thermal behavior with multiple solid-solid phase transitions before melting [3] [5] [6]. The compound undergoes four distinct phase transitions, making it a polymorphic system with five different crystalline phases [3] [5] [6].

Phase Transition Temperatures and Enthalpies

The thermal analysis reveals the following phase transition sequence [3] [5] [6]:

Phase Transition 3 (333.57 K): The first transition occurs at 333.57 K (60.42°C) with an enthalpy of 22,990 J/mol and an entropy change of 68.93 J K⁻¹ mol⁻¹ [3] [5] [6]. This transition is interpreted as the "melting" of the hexyl groups while maintaining the ionic lattice structure [5] [6].

Phase Transition 2 (355.91 K): The second transition at 355.91 K (82.76°C) involves an enthalpy of 5,839 J/mol and an entropy change of 16.42 J K⁻¹ mol⁻¹ [3] [5] [6]. This transition is attributed to the re-orientation of perchlorate anions [5] [6].

Phase Transition 1 (367.51 K): The third transition occurs at 367.51 K (94.36°C) with an enthalpy of 2,658 J/mol and an entropy change of 7.24 J K⁻¹ mol⁻¹ [3] [5] [6]. This transition also involves perchlorate anion re-orientation [5] [6].

Fusion (379.18 K): The final transition is fusion at 379.18 K (106.03°C) with an enthalpy of 16,350 J/mol and an entropy change of 43.10 J K⁻¹ mol⁻¹ [3] [5] [6]. This represents the complete breakdown of the ionic lattice structure [5] [6].

Heat Capacity and Thermodynamic Properties

The constant pressure heat capacity of the solid at 298.15 K is 744 J mol⁻¹ K⁻¹ [7] [8]. This value corresponds to the crystalline phase IV, which is stable at room temperature [7] [8]. The heat capacity measurements were performed on a zone-refined sample with 99.94% purity [5] [6].

The triple point temperature is recorded as 379.22 K (106.07°C) [3] [8], which is very close to the fusion temperature, indicating a narrow liquid stability range before decomposition.

Physical State and Appearance

Tetra-n-hexylammonium perchlorate exists as a crystalline solid at room temperature [9] [10] [4]. The compound appears as a white crystalline powder [9] [4] [11] with a stable structure under recommended storage conditions [12] [13].

The compound exhibits strong oxidizing properties [14] [10] [12] and is classified as a hygroscopic material [15], meaning it readily absorbs moisture from the atmosphere. Commercial samples typically have a purity of 95-96% [16] and are recommended for storage at room temperature [16].

Crystalline Structure and Polymorphism

The compound demonstrates remarkable polymorphism with four distinct crystalline phases designated as phases I, II, III, and IV [3] [5] [6]. Each phase corresponds to different temperature ranges and structural arrangements of the tetra-n-hexylammonium cations and perchlorate anions [3] [5] [6].

Phase IV (Room Temperature): The lowest temperature phase, stable below 333.57 K, represents the most ordered structure with both cations and anions in fixed lattice positions [3] [5] [6].

Phase III (333.57-355.91 K): In this phase, the hexyl chains of the cations gain rotational freedom while the ionic positions remain fixed [5] [6] [17]. Nuclear magnetic resonance studies confirm that the hydrocarbon chains exist in a state of free rotation in this temperature range [17].

Phase II (355.91-367.51 K): This phase involves partial re-orientation of perchlorate anions while maintaining the rotational freedom of the hexyl chains [5] [6].

Phase I (367.51-379.18 K): The highest temperature solid phase before fusion, characterized by further anion re-orientation [5] [6].

The high-temperature solid phase (Phase I) has been proposed to exist as a special case of the plastic crystalline state for ionic compounds [17]. This unique state allows for rotational freedom of the organic chains while maintaining the ionic lattice structure [17].

Solubility and Chemical Stability

Tetra-n-hexylammonium perchlorate is soluble in water [13] and exhibits stability under normal storage conditions [12] [13]. As a strong oxidizing agent, the compound must be kept away from combustible materials and reducing agents [14] [10] [12] [13].

The compound's chemical stability is temperature-dependent, with decomposition occurring at elevated temperatures beyond the melting point [12] [13]. The oxidizing nature of the perchlorate anion requires careful handling and storage to prevent contact with organic materials that could lead to fire or explosion [14] [10] [12] [13].

Data Summary Tables

| Property Category | Specific Property | Value | Units |

|---|---|---|---|

| Molecular | Molecular Weight | 454.13 | g/mol |

| Molecular | Exact Mass | 453.358487 | g/mol |

| Thermal | Melting Point | 103-105 | °C |

| Thermal | Fusion Temperature | 379.18 | K |

| Thermal | Fusion Enthalpy | 16,350 | J/mol |

| Thermal | Heat Capacity (298.15 K) | 744 | J mol⁻¹ K⁻¹ |

| Physical | Appearance | White crystalline powder | - |

| Physical | Polymorphic Phases | 4 distinct phases | - |

| Chemical | Water Solubility | Soluble | - |

| Chemical | Oxidizing Properties | Strong oxidizer | - |

| Phase Transition | Temperature | Enthalpy | Entropy | Interpretation |

|---|---|---|---|---|

| Phase Transition 3 | 333.57 K | 22,990 J/mol | 68.93 J K⁻¹ mol⁻¹ | Hexyl chain "melting" |

| Phase Transition 2 | 355.91 K | 5,839 J/mol | 16.42 J K⁻¹ mol⁻¹ | Perchlorate re-orientation |

| Phase Transition 1 | 367.51 K | 2,658 J/mol | 7.24 J K⁻¹ mol⁻¹ | Perchlorate re-orientation |

| Fusion | 379.18 K | 16,350 J/mol | 43.10 J K⁻¹ mol⁻¹ | Ionic lattice breakdown |

Related CAS

GHS Hazard Statements

H272 (100%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant